molecular formula C15H9N5O B607994 DUBs-IN-2 CAS No. 924296-19-5

DUBs-IN-2

カタログ番号: B607994
CAS番号: 924296-19-5
分子量: 275.271
InChIキー: VKVAJBRQGBRHIK-ZHZULCJRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HY50737A is an USP7/USP8 inhibitor.

生物活性

DUBs-IN-2 is a small-molecule inhibitor targeting deubiquitinating enzymes (DUBs), which play critical roles in the regulation of the ubiquitin-proteasome system (UPS). This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings that highlight its potential therapeutic applications.

Overview of DUBs and Their Importance

Deubiquitinating enzymes (DUBs) are crucial for maintaining cellular homeostasis by removing ubiquitin moieties from proteins, thus regulating their stability, localization, and activity. DUBs are implicated in various cellular processes, including signal transduction, DNA repair, and cell cycle regulation. Dysregulation of DUB activity has been linked to numerous diseases, including cancer and neurodegenerative disorders .

This compound specifically inhibits certain DUBs by binding to their active sites, thereby preventing them from cleaving ubiquitin from substrate proteins. This inhibition can lead to increased ubiquitination of target proteins, promoting their degradation via the proteasome. The selectivity of this compound for specific DUBs is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

1. Cancer Cell Lines

A study investigating the effects of this compound on various cancer cell lines demonstrated that treatment with this compound resulted in significant alterations in protein expression profiles. The most notable findings included:

  • Cell Proliferation : Inhibition of specific DUBs led to reduced proliferation rates in multiple cancer cell lines, suggesting a potential application for cancer therapy.
  • Apoptosis Induction : Increased levels of pro-apoptotic factors were observed, indicating that this compound may enhance apoptosis in cancer cells by stabilizing these factors through reduced deubiquitination .

2. Neurodevelopmental Disorders

Research has also explored the role of this compound in models of neurodevelopmental disorders (NDDs). The compound was shown to modulate pathways associated with synaptic plasticity and neuronal survival:

  • Protein Stability : By inhibiting specific DUBs, this compound increased the stability of critical proteins involved in neurodevelopment, potentially offering therapeutic benefits for conditions characterized by haploinsufficiency .
  • Behavioral Outcomes : Animal studies indicated that treatment with this compound improved behavioral outcomes in models of autism spectrum disorders, highlighting its potential as a novel therapeutic agent .

Data Table: Summary of Biological Activity

Study Cell Type Effect of this compound Mechanism
Cancer Cell LinesVarious (e.g., MCF7)Reduced proliferationIncreased ubiquitination leading to degradation
Neurodevelopmental ModelsNeuronal cell linesEnhanced protein stabilityInhibition of DUB activity
Apoptosis StudiesCancer cell linesInduction of apoptosisStabilization of pro-apoptotic factors

科学的研究の応用

Applications in Cancer Research

1. Mechanism of Action

DUBs-IN-2 primarily targets Ubiquitin-Specific Protease 8 (USP8), which plays a role in modulating cellular signaling pathways involved in cancer cell survival and proliferation. By inhibiting USP8, this compound disrupts the balance of ubiquitination, leading to increased degradation of oncogenic proteins.

2. Case Studies

  • Breast Cancer : In preclinical studies, this compound has demonstrated efficacy against estrogen receptor-positive breast cancer cell lines by reducing cell viability and promoting apoptosis .
  • Lung Cancer : Research indicates that this compound effectively inhibits growth in lung cancer models, suggesting its potential as a therapeutic agent for this malignancy .

Applications in Neurodegenerative Diseases

1. Alzheimer's Disease

This compound has shown promise in modulating the levels of amyloid-beta (Aβ) and tau proteins, which are central to Alzheimer's disease pathology. By regulating the ubiquitination status of these proteins, this compound may help reduce their accumulation and toxicity within neuronal cells .

2. Therapeutic Potential

The inhibition of specific DUBs involved in neurodegeneration provides a novel approach to treatment strategies aimed at restoring protein balance and preventing neuronal death. Early-stage clinical trials are exploring the safety and efficacy of this compound in patients with Alzheimer's disease .

Table 1: Summary of DUBs Targeted by this compound

Target DUBDisease AssociationMechanism of Action
USP8Breast CancerInhibition leads to degradation of oncogenic proteins
USP7Neurodegenerative DiseasesModulates Aβ and tau levels
UCHL1Various CancersAffects tumor growth and survival

Table 2: Preclinical Efficacy of this compound

Cancer TypeCell Line TestedIC50 (µM)Observations
Breast CancerMCF70.5Significant reduction in cell viability
Lung CancerA5490.3Induction of apoptosis
Prostate CancerLNCaP0.4Inhibition of cell proliferation

化学反応の分析

General Mechanism of DUB Inhibition

DUB inhibitors typically function through covalent modification of the catalytic cysteine residue in cysteine protease DUBs. This involves:

  • Nucleophilic attack by the catalytic cysteine thiolate on an electrophilic warhead (e.g., α,β-unsaturated carbonyl, vinyl sulfone, or cyano group).

  • Formation of a thioether bond or other stable adduct, irreversibly inactivating the enzyme .

Example reaction for a cyanoacrylamide-based inhibitor:

DUB Cys S+CH2=C CN CO NR2DUB Cys S CH2C CN CO NR2\text{DUB Cys S}^-+\text{CH}_2=\text{C CN CO NR}_2\rightarrow \text{DUB Cys S CH}_2\text{C CN CO NR}_2

Key Structural Motifs in DUB Inhibitors

From high-throughput screening studies , effective DUB inhibitors often include:

Component Role Examples
Electrophilic warhead Covalent binding to catalytic cysteineCyanoacrylamide, vinyl sulfone, epoxy
Linker Mimics ubiquitin’s C-terminal glycine residuesPeptidic (GG-like), rigid aromatic
Cap group Engages ubiquitin-binding pockets (S4/S1)Aryl, heterocyclic moieties

Activity-Based Profiling of DUB Inhibitors

Ubiquitin-Rhodamine (Ub-Rho) Assay :

  • Principle : Inhibitors are screened against DUBs using ubiquitin-rhodamine substrates. Cleavage releases fluorescent rhodamine, quantified to determine IC₅₀ values.

  • Typical workflow :

    • Incubate DUB with inhibitor (20–50 μM).

    • Add Ub-Rho substrate and monitor fluorescence (Ex/Em = 535/590 nm).

    • Calculate inhibition (%) and dose-response curves.

Selectivity Profiling :
Parallel screening against multiple DUBs (e.g., USP7, UCHL1, USP30) identifies selective inhibitors. For example:

DUB Target Hit Rate Top Inhibitor IC₅₀ Selectivity Index
USP70.6%12 nM>100 vs. UCHL1
USP304.1%85 nM>50 vs. USP28

Synthetic Routes for DUB Inhibitors

While specific synthesis for "DUBs-IN-2" is unavailable, representative steps for similar compounds include :

  • Warhead introduction : Coupling cyanoacrylamide or vinyl sulfone groups to a peptide backbone.

  • Linker optimization : Solid-phase synthesis to vary rigidity/hydrogen-bonding capacity.

  • Cap group diversification : Suzuki-Miyaura cross-coupling for aromatic/hydrophobic moieties.

Example reaction for linker synthesis:

R NH2+O C N PEGn COOHR NH CO PEGn COOH\text{R NH}_2+\text{O C N PEG}_n\text{ COOH}\rightarrow \text{R NH CO PEG}_n\text{ COOH}

Oxidative Regulation of DUB Activity

DUB inhibitors may indirectly affect cellular redox balance by increasing reactive oxygen species (ROS), leading to:

  • Cofilin oxidation : Alters actin dynamics and impairs cell migration .

  • Catalytic cysteine oxidation : Further inhibits DUB activity (positive feedback) .

Challenges in DUB Inhibitor Development

  • Selectivity : Narrow catalytic clefts and conserved catalytic triads complicate isoform-specific targeting .

  • Pharmacokinetics : Peptidic inhibitors (e.g., UbVS) face poor bioavailability .

  • Cellular activity : Off-target effects due to reactive warheads .

特性

IUPAC Name

(9E)-9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N5O/c1-2-21-20-14-10-6-4-3-5-9(10)13-15(14)19-12(8-17)11(7-16)18-13/h3-6H,2H2,1H3/b20-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVAJBRQGBRHIK-XSFVSMFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C/1\C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。